molecular formula C9H6N2 B6249637 2-amino-5-ethynylbenzonitrile CAS No. 1233521-01-1

2-amino-5-ethynylbenzonitrile

Cat. No.: B6249637
CAS No.: 1233521-01-1
M. Wt: 142.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-ethynylbenzonitrile is an organic compound with the molecular formula C9H6N2 It is a derivative of benzonitrile, characterized by the presence of an amino group at the second position and an ethynyl group at the fifth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-5-ethynylbenzonitrile typically involves the introduction of the amino and ethynyl groups onto the benzonitrile core. One common method is the reaction of 2-amino-5-bromobenzonitrile with an ethynylating agent such as ethynylmagnesium bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reactivity of the ethynyl group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-ethynylbenzonitrile can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Halogenating agents like bromine or chlorine can be used to introduce halogen atoms at specific positions on the benzene ring.

Major Products:

    Oxidation: Formation of 2-amino-5-ethynylbenzaldehyde.

    Reduction: Formation of 2-amino-5-ethynylbenzylamine.

    Substitution: Formation of 2-amino-5-halobenzonitrile derivatives.

Scientific Research Applications

2-Amino-5-ethynylbenzonitrile has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

    Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-amino-5-ethynylbenzonitrile involves its interaction with specific molecular targets. The ethynyl group can participate in π-π stacking interactions with aromatic residues in proteins, while the amino group can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    Benzonitrile: Lacks the amino and ethynyl groups, making it less reactive in certain chemical reactions.

    2-Amino-5-bromobenzonitrile: Contains a bromine atom instead of an ethynyl group, leading to different reactivity and applications.

    2-Amino-5-methoxybenzonitrile: Contains a methoxy group instead of an ethynyl group, affecting its chemical and biological properties.

Uniqueness: 2-Amino-5-ethynylbenzonitrile is unique due to the presence of both amino and ethynyl groups, which confer distinct reactivity and potential for diverse applications in various fields of research.

Properties

CAS No.

1233521-01-1

Molecular Formula

C9H6N2

Molecular Weight

142.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.